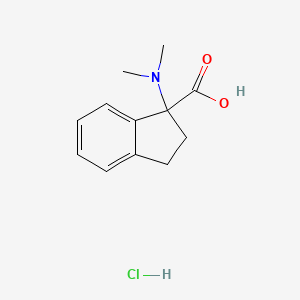

1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

Description

Historical Context of Indene-Based Carboxylic Acid Derivatives

The development of indene-based carboxylic acid derivatives has evolved significantly since the pioneering work of the early 20th century, establishing a rich foundation for contemporary synthetic chemistry. The first synthesis of 1-indanone from carboxylic acid was described by Price and Lewis in 1939, who cyclized hydrocinnamic acid to produce unsubstituted 1-indanone in 27% yield using 20% sulfuric acid at 140 degrees Celsius. This seminal work established the fundamental cyclization principles that would later be refined and adapted for more complex indene carboxylic acid derivatives.

The preparation of indene-1-carboxylic acid through metalation processes was subsequently developed, providing alternative synthetic pathways that offered improved yields and reaction conditions. These early methodological advances laid the groundwork for the systematic exploration of substituted indene derivatives, including those bearing amino substituents. The comprehensive review of 1-indanone preparation methods published from 1926 to 2017 demonstrates the continuous evolution of synthetic strategies, encompassing more than 100 different methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols as starting materials.

The mechanistic understanding of indene carboxylic acid formation has been significantly advanced through studies of the Hooker oxidation process. Previous investigations have unequivocally established the involvement of indane carboxylic acid derivatives as key intermediates, particularly the Hooker intermediate, and its simultaneous conversion through oxidative cleavage of vicinol diol followed by intramolecular cyclization reactions. The formation of these key intermediates through ortho-diquinone intermediates has been further established by trapping these labile species as corresponding stable derivatives.

The isomerization kinetics and mechanisms of indene-1-carboxylic acid to indene-3-carboxylic acid in aqueous solution have provided crucial insights into the dynamic behavior of these compounds. These studies have determined the keto-enol equilibrium constants and acid dissociation constants of both keto and enol forms, establishing fundamental thermodynamic parameters essential for understanding the behavior of substituted derivatives. The photolysis applications of related diazonaphthoquinones have demonstrated the practical utility of indene carboxylic acid derivatives in photoresist technology, where the reactive carbene-intermediate reacts with water to form indene carboxylic acid derivatives through the Süss reaction.

Structural Significance of the Dimethylamino Substituent

The incorporation of the dimethylamino functional group into the indene-1-carboxylic acid framework introduces profound electronic and conformational effects that significantly influence the compound's chemical behavior and potential biological activity. Substituted 2-(dimethylamino)biphenyl-2'-carboxaldehydes have been extensively studied to understand the structural and electronic effects resulting from dimethylamino substitution, revealing complex intramolecular interactions between the amino group and carbonyl-containing moieties.

The dimethylamino group functions as a strong electron-donating substituent, characterized by negative Hammett sigma constants, which significantly influences the electronic distribution within the molecular framework. This electron-donating character promotes charge transfer interactions and affects the spatial arrangement of the molecule through conformational changes. The presence of the dimethylamino group enables the nitrogen atom to participate in orbital interactions, particularly with nearby pi-electron systems, resulting in measurable changes in bond lengths and dihedral angles.

Computational studies at the density functional theory B3LYP/6-31G(d) level of theory have revealed that electron-donating groups like dimethylamino enhance the extent of interaction between nitrogen lone pair electrons and carbonyl pi-star orbitals. This interaction manifests as shortening of nitrogen-carbon distances, tightening of dihedral angles between aromatic rings, and increased pyramidalization of carbonyl groups. The dimethylamino substituent exhibits particularly strong effects, with Hammett sigma constants of -0.83, placing it among the most potent electron-donating groups studied.

The inductive effect of the dimethylamino group extends beyond simple electron donation, influencing the overall acidity and reactivity patterns of the carboxylic acid functionality. Inductive effects are experimentally observed phenomena involving the transmission of charge through chains of atoms in molecules, resulting in permanent dipoles in bonds. The dimethylamino group acts as an inductive electron-donating group, designated as a positive inductive effect, where the positive sign indicates that the group donates electrons to the rest of the molecule.

The spatial orientation of the dimethylamino group relative to the carboxylic acid functionality creates unique opportunities for intramolecular hydrogen bonding and conformational stabilization. These interactions can significantly influence the compound's solubility characteristics, stability profile, and potential for molecular recognition in biological systems. The tetrahedral geometry around the nitrogen atom, with an average angle of approximately 115 degrees, reflects the balance between lone pair donation and maintenance of optimal orbital overlap.

Rationale for Hydrochloride Salt Formation

The formation of hydrochloride salts represents a fundamental strategy in pharmaceutical chemistry for optimizing the physicochemical properties of amine-containing compounds, with specific advantages that make this approach particularly suitable for dimethylamino indene carboxylic acid derivatives. Salt formation approaches have been widely utilized to increase solubility and dissolution rate of drugs, representing one of the most common methods to enhance the bioavailability of weakly acidic and basic compounds.

Hydrochloride salts consistently rank among the most frequently employed counterions for basic chemical entities, alongside mesylate, hydrobromide, acetate, and fumarate salts. The selection of hydrochloride as the preferred counterion reflects its ability to significantly increase aqueous solubility while maintaining favorable physicochemical characteristics. Studies of amine hydrohalide extraction equilibria have demonstrated that the formation of amine hydrochlorides follows predictable thermodynamic principles, with equilibrium constants that vary systematically with the properties of both the organic diluent and the specific halide anion.

The equilibrium between trialkylamine dissolved in organic diluents and aqueous dilute hydrochloric acid has been extensively studied, revealing that the formation constants increase according to the dielectric properties of the solvent system. For hydrochloride formation, the amine salts exist primarily as ion pairs, which may associate to higher aggregates with increasing concentration. This association behavior decreases with increasing polarity or dielectric constant of the diluent.

The water uptake characteristics of amine hydrochloride salts demonstrate proportionality to the amine salt concentration and show systematic variation with anion size. For chloride salts specifically, the amine salt maintains relatively consistent hydration levels across different solvent systems, with hydration decreasing in carbon tetrachloride and chloroform compared to cyclohexane, benzene, and nitrobenzene. These hydration patterns directly influence the dissolution behavior and stability characteristics of the hydrochloride salt.

The physicochemical advantages of hydrochloride salt formation extend to improved crystallinity and polymorphic control. Salt formation leads to neutralization of the overall electrostatic charge, which can enhance membrane permeability for hydrophilic molecules while simultaneously providing better control over solid-state properties. The selection of hydrochloride as the counterion should incorporate considerations of hygroscopicity, polymorphic profile, particle size, and flow properties as part of a holistic development approach.

Table 1: Comparative Properties of Amine Hydrohalide Salts

| Property | Hydrochloride | Hydrobromide | Hydroiodide |

|---|---|---|---|

| Ion Pair Formation Constant (relative) | 1.0 | 3.3 | 10.0 |

| Water Uptake (relative) | High | Medium | Low |

| Aggregation Tendency | Low | Medium | High |

| Crystalline Stability | High | Medium | Medium |

| Solubility Enhancement | Excellent | Good | Moderate |

Propriétés

IUPAC Name |

1-(dimethylamino)-2,3-dihydroindene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-13(2)12(11(14)15)8-7-9-5-3-4-6-10(9)12;/h3-6H,7-8H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOGHAZSKGBZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC2=CC=CC=C21)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Amination of 2,3-Dihydro-1H-indene Carboxylic Acid Derivatives

According to US Patent US4788130A, novel 2,3-dihydro-1H-indene derivatives, including amino-substituted compounds, are synthesized by reacting suitable precursors under controlled temperature conditions ranging from -20°C to 150°C, preferably 0°C to 100°C, with reaction times from 5 minutes to 7 hours. This method allows the introduction of amino groups at the 1-position of the indene ring, producing amino-indene carboxylic acid derivatives which can be converted to hydrochloride salts.

Acylation of Indandione Precursors

A related approach involves acylation of 1,3-indandione derivatives using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). This method, described in a 2018 Europe PMC article, allows mild and efficient introduction of carboxylic acid groups at the C2 position of indandione scaffolds, which are structurally related to the indene system. The reaction is typically carried out in anhydrous DMF at room temperature with 3 equivalents of carboxylic acid and coupling agents, stirred for 12–72 hours, followed by workup procedures to isolate the product.

Synthesis via Indane-1,3-Dione Intermediates

Research on indane-1,3-dione chemistry indicates that this compound can be synthesized by cyclo-oligomerization and cross-condensation reactions involving acetyl chloride and benzoyl chloride in the presence of aluminum trichloride, yielding high product yields (~87%). These indandione intermediates can then be further functionalized to introduce amino and carboxylic acid groups on the indene scaffold. Hydrolysis and decarboxylation steps under acidic conditions enable conversion to dihydroindene carboxylic acid derivatives.

Direct Amino Acid Derivative Synthesis

Commercial and research sources describe the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride, a closely related amino acid derivative, by employing chiral catalysts to ensure stereochemical purity. The process involves multi-step synthesis starting from indene frameworks, with key steps including amination and carboxylation, followed by salt formation with hydrochloric acid to improve solubility and stability. This synthesis emphasizes control over stereochemistry and purity, essential for biological applications.

Suzuki Coupling and Aldol Condensation Routes

For derivatives related to 1-indanone and 1,3-indandione, Suzuki coupling reactions have been employed to append aromatic rings, while aldol condensation reactions under acidic or basic catalysis generate diene derivatives. These methods, although more focused on related compounds, demonstrate the versatility of indene functionalization chemistry that can be adapted for the preparation of this compound.

Summary Table of Preparation Methods

Research Findings and Considerations

- Temperature control is critical in amination steps to avoid side reactions and ensure high yield.

- Use of coupling agents like EDCI and catalysts like DMAP allows mild and selective acylation, minimizing by-products.

- Chiral synthesis routes are essential for producing enantiomerically pure compounds, especially for pharmaceutical applications.

- The hydrochloride salt form improves compound solubility and stability, facilitating handling and biological testing.

- Reaction times vary widely depending on the method, from minutes in direct amination to days in coupling reactions.

- Purification often involves recrystallization or chromatography to achieve the desired purity.

Applications De Recherche Scientifique

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

Industry: The compound could be used in the manufacture of specialty chemicals, polymers, or other industrial products.

Mécanisme D'action

The mechanism by which 1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system being studied.

Comparaison Avec Des Composés Similaires

Positional Isomers

- 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride (C₁₂H₁₆ClNO₂): Differs in the placement of the dimethylamino group at the 2-position instead of 1.

- Ethyl 1-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (C₁₂H₁₆ClNO₂): An ester derivative with an amino group at the 1-position and an ethyl ester at the 2-position. The ester group reduces polarity compared to the carboxylic acid, impacting bioavailability .

Functional Group Variations

- 1-(Methylamino)-2,3-dihydro-1H-indene-1-carboxylic acid (C₁₁H₁₃NO₂): Replaces the dimethylamino group with a methylamino substituent, reducing steric bulk and basicity. This modification could influence pharmacokinetic properties like metabolic stability .

Pharmacological and Physicochemical Profiles

Table 1: Key Properties of Selected Indene Derivatives

Activité Biologique

1-(Dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, with the chemical formula C12H16ClNO2 and a molecular weight of 241.72 g/mol, is a compound that has garnered interest in various biological studies. Its structural characteristics suggest potential applications in pharmacology and biochemistry.

- IUPAC Name: 2-(dimethylamino)-1,3-dihydroindene-2-carboxylic acid; hydrochloride

- Molecular Formula: C12H16ClNO2

- Molecular Weight: 241.72 g/mol

- CAS Number: 1251924-52-3

- Appearance: Powder

| Property | Details |

|---|---|

| Chemical Formula | C12H16ClNO2 |

| Molecular Weight | 241.72 |

| IUPAC Name | 2-(dimethylamino)-1,3-dihydroindene-2-carboxylic acid; hydrochloride |

| Purity | 95% |

| Storage Temperature | Room Temperature |

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interaction with various biological systems. Research indicates its potential as an inhibitor in several enzymatic pathways and its role in modulating neurotransmitter levels.

This compound appears to act as a competitive inhibitor for certain enzymes involved in neurotransmitter metabolism. Specifically, it has shown potential in inhibiting GABA aminotransferase (GABA-AT), which increases GABA levels in the brain, potentially providing therapeutic benefits for neurological disorders such as epilepsy and anxiety disorders .

Neuropharmacological Effects

Research indicates that compounds with dimethylamino groups often exhibit notable neuropharmacological effects. For instance, studies have shown that increasing GABA concentrations through inhibition of GABA-AT can lead to anxiolytic effects, making this compound a candidate for further investigation in treating anxiety and seizure disorders .

Safety and Toxicology

The safety profile of this compound remains underexplored. However, related compounds have been associated with various health hazards including toxicity upon ingestion or skin contact. It is classified with several precautionary statements indicating potential severe health risks such as skin burns and respiratory issues upon exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride?

- Methodology : The compound can be synthesized via reductive amination of ketone precursors or through cyclization reactions using indene derivatives. Key intermediates, such as 2,3-dihydro-1H-inden-1-amine hydrochloride, are often employed to introduce the dimethylamino group . Acid-catalyzed hydrolysis of nitriles or esters may yield the carboxylic acid moiety, followed by HCl salt formation.

- Critical Parameters :

- Reaction temperature (typically 60–80°C for reductive amination).

- Solvent selection (e.g., THF or ethanol for cyclization).

- Purification via recrystallization or column chromatography to achieve ≥95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Peaks at δ 1.5–2.5 ppm (dimethylamino protons), δ 2.8–3.5 ppm (dihydroindene protons), and δ 12–13 ppm (carboxylic acid proton, broad).

- ¹³C NMR : Signals for the carbonyl carbon (~170–175 ppm) and quaternary carbons in the indene ring .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₁₆ClNO₂ (exact mass 261.09) with fragmentation patterns indicating loss of HCl or dimethylamine groups .

Q. What factors influence the solubility and stability of this compound in aqueous and organic solvents?

- Solubility : The hydrochloride salt enhances water solubility (~50 mg/mL at 25°C). In organic solvents (e.g., DMSO, methanol), solubility depends on pH and hydrogen bonding capacity of the dimethylamino group .

- Stability :

- Degrades above 150°C; store at 2–8°C in anhydrous conditions.

- Light-sensitive; use amber vials to prevent photodegradation .

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Nucleophilic Substitution : The dimethylamino group acts as an electron donor, activating the indene ring for attack by electrophiles (e.g., alkyl halides). DFT calculations suggest a transition state stabilized by resonance in the conjugated dihydroindene system .

- Cycloaddition : The strained dihydroindene ring participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Kinetic studies show rate acceleration in polar aprotic solvents .

Q. How do X-ray crystallography and computational modeling resolve discrepancies in stereochemical assignments?

- X-ray Crystallography : Confirms the chair conformation of the dihydroindene ring and planar geometry of the carboxylic acid group. Hydrogen bonding between the hydrochloride and carboxylate moieties stabilizes the crystal lattice .

- Computational Modeling : Molecular dynamics simulations (e.g., Gaussian 09) predict bond angles and torsional strain, aligning with experimental XRD data (±0.05 Å deviation) .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Quality Control :

- HPLC with UV detection (λ = 254 nm) to ensure ≥98% purity.

- Standardize stock solutions in DMSO to avoid solvent-induced aggregation .

- Assay Design :

- Use orthogonal assays (e.g., fluorescence polarization and SPR) to cross-validate receptor binding data.

- Include positive controls (e.g., known indene derivatives) to calibrate activity thresholds .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

- In Vitro Studies :

- Liver microsome assays (human vs. rodent) reveal species-specific CYP450 metabolism.

- LC-MS/MS identifies primary metabolites (e.g., N-demethylated or hydroxylated derivatives) .

- In Silico Tools :

- Use ADMET Predictor™ to model metabolic pathways and prioritize experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.